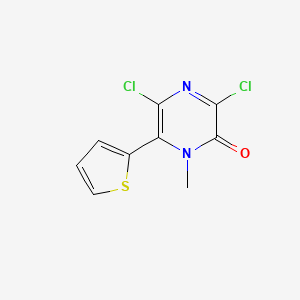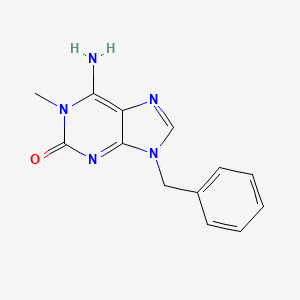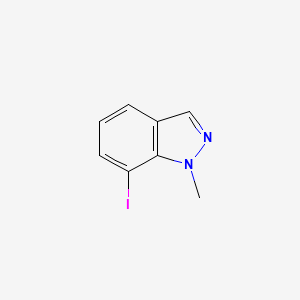
7-Iodo-1-methyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-1-methyl-1H-indazole typically involves the iodination of 1-methyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indazole ring using iodine monochloride (ICl) or iodine and a suitable oxidizing agent like hydrogen peroxide (H₂O₂) under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group may be oxidized to form a carboxylic acid derivative.
Reduction: The iodine atom can be reduced to form 1-methyl-1H-indazole.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 7-Iodo-1-carboxylic acid-1H-indazole.
Reduction: 1-Methyl-1H-indazole.
Substitution: 7-Azido-1-methyl-1H-indazole or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7-Iodo-1-methyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 7-Iodo-1-methyl-1H-indazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The iodine atom may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-1H-indazole
- 7-Bromo-1-methyl-1H-indazole
- 7-Chloro-1-methyl-1H-indazole
Comparison: 7-Iodo-1-methyl-1H-indazole is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives. The larger atomic radius and higher electronegativity of iodine can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets .
Eigenschaften
Molekularformel |
C8H7IN2 |
|---|---|
Molekulargewicht |
258.06 g/mol |
IUPAC-Name |
7-iodo-1-methylindazole |
InChI |
InChI=1S/C8H7IN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3 |
InChI-Schlüssel |
MKZMSSYVRSSWTG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC=C2I)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B11857470.png)
![3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one](/img/structure/B11857481.png)
![tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11857485.png)

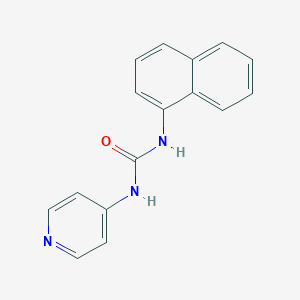
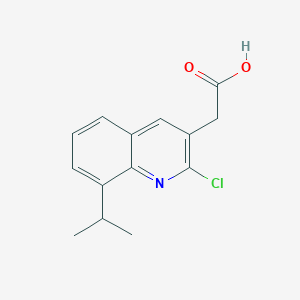
![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B11857498.png)

![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
![4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-](/img/structure/B11857525.png)

